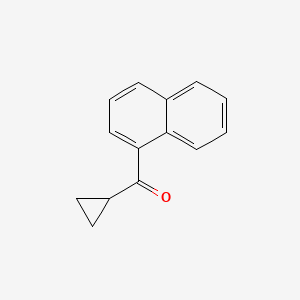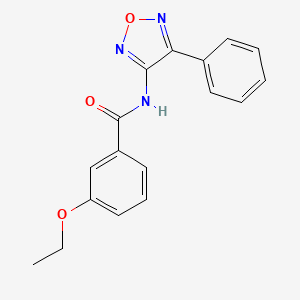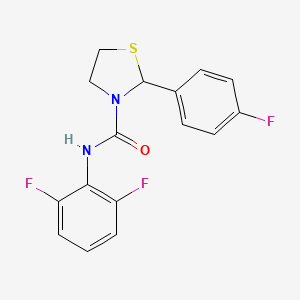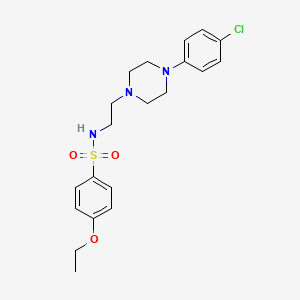
1-(3-Methylphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one, also known as MMB-2201, is a synthetic cannabinoid that belongs to the indole-based family of compounds. MMB-2201 has gained attention in recent years due to its potential for use in scientific research.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
- Research has shown the effectiveness of similar pyrrolidine derivatives in antimicrobial and antifungal applications. A study by Patel and Patel (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone, demonstrating significant antimicrobial activity against various bacterial and fungal strains, suggesting a potential for developing novel antimicrobial agents Patel & Patel, 2017.
- Nural et al. (2018) reported the synthesis of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, displaying interesting antibacterial activity, particularly against the A. baumannii strain and the M. tuberculosis H37Rv strain Nural et al., 2018.
Anticancer and Antiarrhythmic Effects
- Malawska et al. (2002) synthesized a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, testing them for antiarrhythmic and antihypertensive activity. They discovered that several compounds showed strong antiarrhythmic and antihypertensive activities, suggesting their potential as pharmaceutical agents Malawska et al., 2002.
- Özdemir et al. (2017) synthesized pyrrole-based chalcones, evaluating their antimicrobial activity and cytotoxicity. They identified compounds with potent antifungal agents against Candida krusei, indicating potential applications in antifungal therapies Özdemir et al., 2017.
Antiviral Activity
- Patick et al. (2005) researched a novel compound that demonstrated potent inhibition of human rhinovirus (HRV) 3C protease, suggesting its potential as an orally bioavailable antiviral agent Patick et al., 2005.
Propiedades
IUPAC Name |
1-(3-methylphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-3-11-23-19-10-5-4-9-18(19)22-21(23)16-13-20(25)24(14-16)17-8-6-7-15(2)12-17/h1,4-10,12,16H,11,13-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJJILXWGGLLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Fluorophenyl)methyl]-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole](/img/structure/B2478445.png)


![3,3-Difluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]cyclobutane-1-carboxamide](/img/structure/B2478450.png)
![N-(Oxan-4-yl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2478451.png)
![3-[4-(Morpholine-4-sulfonyl)phenyl]propanehydrazide](/img/structure/B2478452.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2478458.png)

![N-{[1-(3-methylbutyl)-1H-indazol-3-yl]methyl}prop-2-enamide](/img/structure/B2478463.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-2-one](/img/structure/B2478464.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2478466.png)